2-Ethoxy-4,5-dihydro-1,3-oxazole
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Overview
Description
2-Ethoxy-4,5-dihydro-1,3-oxazole is an organic compound with the molecular formula C5H9NO2. It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out under flow conditions to improve safety and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the yield and purity of the product while minimizing the risk of side reactions and equipment blockages .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU are commonly used oxidizing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding oxazole.
Substitution: Depending on the nucleophile, various substituted oxazoles can be formed.
Scientific Research Applications
2-Ethoxy-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The oxazole ring can engage in non-covalent interactions with receptors and enzymes, influencing their activity. These interactions can modulate biological pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethoxy-4,5-dihydro-1,3-oxazole is unique due to its ethoxy substituent, which imparts distinct chemical properties compared to its analogs. This difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
4075-55-2 |
---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
2-ethoxy-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C5H9NO2/c1-2-7-5-6-3-4-8-5/h2-4H2,1H3 |
InChI Key |
MTYHIWQZNFDCJT-UHFFFAOYSA-N |
SMILES |
CCOC1=NCCO1 |
Canonical SMILES |
CCOC1=NCCO1 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
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